2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
The compound , 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide, is a structurally complex molecule that may be related to the acetamide family of compounds. While the specific molecule is not directly discussed in the provided papers, insights can be drawn from related research on acetamides and their biological activity, synthesis, and structural analysis.
Synthesis Analysis
The synthesis of related acetamide compounds involves the introduction of various substituents to the acetamide moiety. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen has been described, leading to the discovery of potent kappa-opioid agonists . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, such as using racemic or chiral amino acids to introduce alkyl or aryl substituents.
Molecular Structure Analysis
The molecular structure of acetamides can be complex, with the potential for various substituents to influence the overall conformation. For example, in the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the molecules exhibit a folded conformation stabilized by intramolecular hydrogen bonding . This suggests that the compound may also exhibit a specific conformation influenced by its substituents, which could be confirmed by spectroscopic methods and potentially X-ray crystallography.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives has been shown to produce multiple products, depending on the oxidant and reaction conditions . This indicates that the compound might also be reactive towards oxidizing agents, leading to a variety of oxidation products that could be characterized by spectroscopic methods.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related acetamide derivatives have been shown to possess significant biological activity, such as acting as kappa-opioid agonists with analgesic effects . The physical properties such as solubility, melting point, and stability would likely be influenced by the specific substituents present in the compound, and these properties could be critical in determining its potential as a pharmacological agent.
Scientific Research Applications
Antimicrobial Applications
Studies on pyrimidine derivatives have demonstrated significant antimicrobial potential. A study by Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, showing good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that structurally similar compounds, such as the one , might also possess antimicrobial properties.
Anti-inflammatory and Antitumor Applications
The anti-inflammatory potential of pyrimidine derivatives was explored in another study, where a variety of such compounds synthesized using citrazinic acid demonstrated comparable activity to Prednisolone®, a reference drug (Amr et al., 2007). Additionally, Al-Sanea et al. (2020) reported on the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). This indicates the potential of pyrimidine derivatives in developing new anticancer agents.
Structural and Reactivity Studies
Research on the crystal structures of pyrimidine derivatives, such as those conducted by Subasri et al. (2016), provides insights into the molecular conformations that could influence the biological activities of these compounds (Subasri et al., 2016). Understanding the structural aspects can aid in the rational design of novel compounds with enhanced biological efficacy.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields. However, specific future directions are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, a detailed literature search and expert consultation may be required.
properties
IUPAC Name |
2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14-6-8-26(9-7-14)22-23-15(2)10-20(25-22)31-13-19(27)24-16-11-17(28-3)21(30-5)18(12-16)29-4/h10-12,14H,6-9,13H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGGDVVBCSHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide |
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